
4-Ethynyl-3-fluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 4’-position of the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity for various targets, affecting biological pathways and processes .
Comparison with Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar in structure but lacks the biphenyl moiety.
4-Methyl-1,1’-biphenyl: Lacks the ethynyl and fluorine substituents.
4-Fluoro-1,1’-biphenyl: Lacks the ethynyl and methyl substituents.
Uniqueness: 4-Ethynyl-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to the combination of its substituents, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-ethynyl-2-fluoro-4-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F/c1-3-12-8-9-14(10-15(12)16)13-6-4-11(2)5-7-13/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYNIYFGFBLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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